3-(3-FLUOROPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
The compound 3-(3-fluorophenyl)-N-[(4-methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. This structure is substituted with a 3-fluorophenyl group at position 3 and a 4-methylbenzylamine moiety at position 5 (Figure 1). The fluorine atom at the phenyl ring enhances metabolic stability and bioavailability through its electron-withdrawing effects, while the 4-methylbenzyl group may improve lipophilicity and membrane permeability .
Properties
IUPAC Name |
3-(3-fluorophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5/c1-15-9-11-16(12-10-15)14-25-22-19-7-2-3-8-20(19)29-23(26-22)21(27-28-29)17-5-4-6-18(24)13-17/h2-13H,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMZNOUYMCGWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-FLUOROPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving an azide and an alkyne. This step often requires the use of a copper(I) catalyst under mild conditions.
Formation of the Quinazoline Core: The quinazoline core is constructed through a series of condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Coupling of the Triazole and Quinazoline Units: The triazole and quinazoline units are coupled together using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Fluorophenyl and Methylphenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-FLUOROPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced triazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
3-(3-FLUOROPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in signal transduction pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(3-FLUOROPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. In signal transduction pathways, it can modulate the activity of kinases, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Chlorophenyl vs. Fluorophenyl Derivatives
- N-[(4-Methylphenyl)Methyl]-3-(4-Chlorophenyl)Triazolo[1,5-a]Quinazolin-5-Amine ():
Replacing the 3-fluorophenyl group with a 4-chlorophenyl increases molecular weight (Cl: ~35.5 g/mol vs. F: ~19 g/mol) and lipophilicity (ClogP +0.5). Chlorine’s larger atomic radius may sterically hinder target binding compared to fluorine . - 3-[(4-Chlorophenyl)Sulfonyl]-N-(3-Fluorophenyl)Triazolo[1,5-a]Quinazolin-5-Amine ():
The sulfonyl group introduces strong electron-withdrawing effects, reducing basicity (pKa ~1.5) compared to the target compound (pKa ~4.2). This modification may enhance solubility but reduce CNS penetration .
Methylphenyl vs. Methoxyphenyl Derivatives
- N-(4-Ethoxyphenyl)-3-(Phenylsulfonyl)Triazolo[1,5-a]Quinazolin-5-Amine ():
The ethoxy group improves aqueous solubility (LogS −3.2 vs. −4.8 for the target compound) but reduces metabolic stability due to oxidative dealkylation pathways .
Functional Group Modifications
Carboxamide Derivatives
- However, molecular weight (439.47 g/mol vs. 418.46 g/mol for the target compound) and polar surface area (95 Ų vs. 78 Ų) may limit bioavailability .
Morpholino and Piperidine Derivatives
- 3-(2-Fluorophenyl)-5-Morpholino[1,2,4]Triazolo[4,3-c]Quinazoline (): The morpholino group enhances solubility (LogP 2.1 vs. 3.5 for the target compound) and introduces a hydrogen-bond acceptor, favoring interactions with enzymes like phosphodiesterases .
Anticonvulsant Activity
Quinazolinone derivatives with triazole rings (e.g., 3-(5-(4-substitutedphenyl)pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one) exhibit anticonvulsant activity in rodent models (ED50: 12–28 mg/kg).
Antimalarial Potential
Triazolopyrimidine derivatives (e.g., N-(3-Chlorophenyl)-5-Methyl-2-((Methylamino)Methyl)-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-Amine) inhibit Plasmodium falciparum (IC50: 0.8–3.2 µM).
Data Tables
Table 1: Structural and Physicochemical Comparisons
Biological Activity
The compound 3-(3-Fluorophenyl)-N-[(4-Methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 343.38 g/mol. The structure features a triazole ring fused to a quinazoline backbone, which is known for its diverse biological activities.
Structural Characteristics
- Fluorophenyl Group : The presence of the fluorine atom enhances lipophilicity and may influence receptor binding.
- Methylphenyl Group : This moiety is hypothesized to contribute to the compound's ability to interact with various biological targets.
Research indicates that compounds similar to this one often exhibit activity through several mechanisms:
- Inhibition of Protein Kinases : Many quinazoline derivatives are known to inhibit specific protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Antitumor Activity : Studies have shown that triazoloquinazolines can induce apoptosis in cancer cells by activating caspase pathways.
- Antimicrobial Properties : Some derivatives have demonstrated broad-spectrum antimicrobial activity, potentially due to their ability to disrupt bacterial cell membranes.
Antitumor Activity
A study conducted on a related quinazoline compound demonstrated significant antitumor effects against various cancer cell lines, including breast and lung cancer. The mechanism was attributed to the inhibition of the EGFR (epidermal growth factor receptor) pathway, which is crucial for tumor growth and metastasis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | EGFR Inhibition |
| A549 (Lung) | 4.8 | Induction of Apoptosis |
| HeLa (Cervical) | 6.0 | Caspase Activation |
Antimicrobial Activity
Another study explored the antimicrobial efficacy of triazoloquinazolines against Gram-positive and Gram-negative bacteria. The results showed promising activity, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : Rapid absorption post-administration with peak plasma concentrations reached within 1-2 hours.
- Distribution : High distribution volume indicating extensive tissue penetration.
- Metabolism : Primarily metabolized in the liver with several active metabolites contributing to its overall efficacy.
- Excretion : Excreted mainly through urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
